Telisatin B

Description

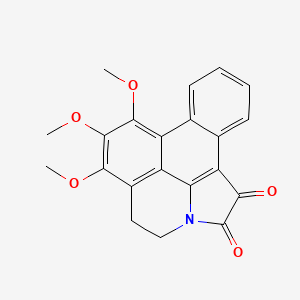

Structure

3D Structure

Properties

Molecular Formula |

C21H17NO5 |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

15,16,17-trimethoxy-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(17),2,4,6,8(19),14(18),15-heptaene-9,10-dione |

InChI |

InChI=1S/C21H17NO5/c1-25-18-12-8-9-22-16-13(12)14(19(26-2)20(18)27-3)10-6-4-5-7-11(10)15(16)17(23)21(22)24/h4-7H,8-9H2,1-3H3 |

InChI Key |

XRJWTZKWDOJRMS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C2C3=CC=CC=C3C4=C5C2=C1CCN5C(=O)C4=O)OC)OC |

Synonyms |

telisatin B |

Origin of Product |

United States |

Isolation and Origin of Telisatin B

Botanical Sources and Biogeographical Distribution

Telisatin B is a naturally occurring aporphinoid alkaloid first reported from a plant source in 1995. acs.org It was isolated from Telitoxicum peruvianum, a plant species belonging to the Menispermaceae family. acs.orgmdpi.com This particular plant has ethnobotanical significance, as it was used by the Huitoto Indians in Peru as an ingredient for making curare, a type of arrow poison. acs.org

The genus Telitoxicum is geographically distributed across northern South America. Its native range includes Colombia, Ecuador, French Guiana, Guyana, Peru, Suriname, Venezuela, and various regions of Brazil. wikipedia.org Telitoxicum peruvianum, as its name suggests, is specifically found in Peru. acs.orgwikipedia.orggbif.org

During its isolation from the neutral fraction of Telitoxicum peruvianum, this compound was found alongside several other related alkaloids. acs.org The most prominent of these are Telisatin A and a novel aporphinoid named Telitoxinone, which were discovered in the same investigation. acs.orgthieme-connect.com Additionally, two other known oxoaporphines, lysicamine (B1675762) and O-methylmoschatoline, were also identified from the same fraction. acs.org This co-occurrence is typical for many plant species, which often produce a complex mixture of structurally related secondary metabolites.

| Co-occurring Alkaloids in T. peruvianum (Neutral Fraction) | Alkaloid Class | Reference |

| Telisatin A | Dioxoaporphine | acs.org |

| Telitoxinone | Aporphinoid | acs.org |

| Lysicamine | Oxoaporphine | acs.org |

| O-methylmoschatoline | Oxoaporphine | acs.org |

Primary Isolation from Telitoxicum peruvianum (Moldenke, Menispermaceae)

Extraction and Purification Methodologies

The initial isolation of this compound was achieved from a neutral chemical fraction derived from Telitoxicum peruvianum. acs.org While detailed specifics of the large-scale extraction from the plant material are not extensively documented in the provided literature, general alkaloid extraction procedures typically involve maceration of the plant material (such as leaves, stems, or roots) in a solvent like methanol (B129727) or ethanol. unm.ac.id This is often followed by liquid-liquid partitioning to separate compounds based on their acidity and polarity. unm.ac.id

In the case of this compound, its isolation from the "neutral fraction" suggests it was separated from basic alkaloids which would be protonated and extracted into an acidic aqueous layer. acs.org After fractionation, this compound was purified, yielding wine-red crystals. acs.org

In synthetic procedures designed to produce this compound, purification has been successfully achieved through simple crystallization from ethanol, which yields the compound as deep red prisms. mdpi.com It has been noted that purification of the crude product via silica (B1680970) gel chromatography was not an efficient method, affording only minor quantities of the pure alkaloid. mdpi.com

Analytical Techniques for Initial Characterization (e.g., Spectroscopic Data Interpretation)

The structural elucidation of this compound was accomplished through the interpretation of its spectroscopic data. acs.org Modern analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), were crucial for its characterization. acs.orgmdpi.com The spectral data for the synthetically produced this compound has been shown to be in good agreement with that of the natural product. mdpi.com The melting point for the purified compound has been recorded at 218-219 °C. mdpi.com

Below is a summary of the key spectroscopic data used to characterize this compound. mdpi.com

| Technique | Data Type | Reported Values for this compound |

| ¹H-NMR | Chemical Shift (δ) in ppm | 9.41 (1H, br d), 8.63 (1H, dd), 7.67-7.60 (1H, m), 7.54-7.46 (1H, m), 7.17 (1H, s), 4.10 (3H, s), 3.97 (2H, t), 3.95 (3H, s), 3.35 (2H, t) |

| ¹³C-NMR | Chemical Shift (δ) in ppm | 179.98, 160.34, 157.15, 153.36, 146.65, 130.75, 129.35, 129.21, 128.33, 127.56, 125.87, 125.62, 123.76, 112.29, 112.18, 103.17, 59.99, 56.62, 36.53, 27.68 |

| HRMS | Mass-to-charge ratio (m/z) | [M+H]⁺ Calculated: 334.1074, Found: 334.1125 |

Biosynthetic Pathways of Telisatin B

General Overview of Aporphine (B1220529) Alkaloid Biosynthesis

The biosynthesis of aporphine alkaloids is a complex process that originates from the broader pathway of benzylisoquinoline alkaloid (BIA) metabolism. frontiersin.org The foundational steps involve the condensation of two tyrosine derivatives: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. This reaction, catalyzed by norcoclaurine synthase (NCS), forms the central precursor, (S)-norcoclaurine, which possesses the fundamental tetrahydroisoquinoline scaffold. nih.govacs.orgacs.org

Following the formation of (S)-norcoclaurine, a series of enzymatic modifications occur. These include O-methylations by O-methyltransferases (OMTs) and N-methylation by N-methyltransferases (NMTs), which sequentially convert (S)-norcoclaurine into intermediates like (S)-coclaurine and (S)-N-methylcoclaurine. acs.orgacs.org Subsequent hydroxylation and further methylation lead to the creation of the pivotal branch-point intermediate, (S)-reticuline. frontiersin.orgacs.orgbiorxiv.org From this central precursor, the biosynthetic pathways diverge to produce a vast array of over 2,500 different BIA structures, including the morphinans, protoberberines, and the aporphines. biorxiv.org The formation of the characteristic aporphine core from (S)-reticuline is achieved through an intramolecular C-C phenol (B47542) coupling reaction, which is a key step in defining this class of alkaloids. nih.govacs.org

Proposed Key Enzymatic Steps and Intermediate Precursors

The conversion from the benzylisoquinoline skeleton of reticuline (B1680550) to the tetracyclic aporphine core is a critical transformation. This step is generally catalyzed by cytochrome P450 enzymes of the CYP80 family. nih.govacs.org These enzymes facilitate an intramolecular oxidative coupling reaction, linking the phenolic rings to form the new ring system characteristic of aporphine alkaloids.

(S)-Reticuline stands as the most significant precursor for a vast number of aporphine alkaloids. frontiersin.orgmdpi.com Its specific hydroxylation and methoxylation pattern makes it an ideal substrate for the intramolecular C-C phenol coupling. For instance, the enzyme CYP80G2 has been shown to catalyze the conversion of (S)-reticuline into the aporphine alkaloid (S)-corytuberine. nih.govacs.org

Isoboldine (B12402355) is another classic aporphine alkaloid whose biosynthesis illustrates this pathway. Early studies demonstrated that the oxidation of reticuline, for example using ferricyanide (B76249) in laboratory syntheses, yields isoboldine. rsc.org Biosynthetic studies in plants like Litsea glutinosa have further clarified that the formation of related aporphines can involve subsequent demethylation and remethylation steps, highlighting the metabolic grid that can modify the aporphine core after its initial formation from reticuline. thieme-connect.com The direct conversion of reticuline to isoboldine represents a key oxidative coupling pattern in aporphine biosynthesis. rsc.orgthieme-connect.com

Table 1: Key Precursors and Enzymes in General Aporphine Biosynthesis

| Precursor/Intermediate | Enzyme Class | Product/Intermediate | Function |

| Dopamine + 4-HPAA | Norcoclaurine Synthase (NCS) | (S)-Norcoclaurine | Formation of the core BIA skeleton nih.govacs.org |

| (S)-Norcoclaurine | O-Methyltransferase (OMT) | (S)-Coclaurine | Methylation acs.orgacs.org |

| (S)-Coclaurine | N-Methyltransferase (NMT) | (S)-N-Methylcoclaurine | N-methylation acs.orgacs.org |

| (S)-N-Methylcoclaurine | 3'-Hydroxylase (CYP80B) | 3'-hydroxy-N-methylcoclaurine | Hydroxylation acs.org |

| 3'-hydroxy-N-methylcoclaurine | O-Methyltransferase (OMT) | (S)-Reticuline | Key branch-point intermediate frontiersin.orgacs.org |

| (S)-Reticuline | Cytochrome P450 (e.g., CYP80G2) | (S)-Corytuberine / Isoboldine | Intramolecular C-C phenol coupling nih.govacs.orgrsc.org |

Comparison with Biosynthesis of Other Telisatin-Type Alkaloids

Telisatin B belongs to a very small and structurally distinct subgroup of aporphine alkaloids known as the telisatin-type. nih.gov These compounds are distinguished by the presence of an oxalyl group fused to the nitrogen atom (N-6) and the adjacent carbon (C-7) of the aporphine core, forming a unique five-membered dione (B5365651) ring. nih.govmdpi.com

To date, only a few members of this subgroup have been discovered, including Telisatin A, Lettowianthine, 11-methoxy-lettowianthine, and Laurodionine. nih.gov While direct biosynthetic studies on this specific pathway are limited, insights can be drawn from their chemical structures and total syntheses. The total synthesis of Telisatin A, this compound, and Lettowianthine was achieved through a common strategy involving the reaction of a 1-(2-bromoarylmethyl)-3,4-dihydroisoquinoline derivative with oxalyl chloride, followed by a radical cyclization. nih.govmdpi.comnih.gov

This synthetic approach strongly suggests a plausible biosynthetic route where the addition of the oxalyl moiety is a late-stage modification. It is proposed that a pre-formed aporphine or, more likely, a 6a,7-dehydroaporphine intermediate, is acylated by an activated form of oxalic acid (such as oxalyl-CoA) to form the characteristic pyrrolo[2,1-a]isoquinoline-2,3-dione structure. The structural differences between Telisatin A, this compound, and Lettowianthine arise solely from the substitution patterns on the aromatic rings. nih.gov This implies that they likely share a common biosynthetic machinery for the key oxalyl bridge formation, but originate from differently substituted benzylisoquinoline precursors in their respective plant species.

Table 2: Comparison of Major Telisatin-Type Alkaloids

| Compound | Aromatic Ring Substituents | Plant Source | Plant Family |

| Telisatin A | 8,9-dimethoxy | Telitoxicum peruvianum | Menispermaceae nih.gov |

| This compound | 1,2,3-trimethoxy | Telitoxicum peruvianum | Menispermaceae nih.gov |

| Lettowianthine | 9,10-methylenedioxy | Lettowianthus stellatus | Annonaceae nih.gov |

| Laurodionine | 1,10-dimethoxy-2,3-methylenedioxy | Phoebe formosana | Lauraceae nih.gov |

Chemo-taxonomic Implications of this compound Biosynthesis

The occurrence and distribution of secondary metabolites in plants provide valuable chemical characters for taxonomic classification, a field known as chemotaxonomy. Aporphine alkaloids, as a broad class, are known to be characteristic markers for certain plant families, notably the Annonaceae. researchgate.netscielo.br

The biosynthesis of a highly modified and rare compound like this compound has significant chemo-taxonomic implications. The telisatin-type alkaloids are not widely distributed; their presence is restricted to a few specific genera within separate plant families: Telitoxicum in Menispermaceae, Lettowianthus in Annonaceae, and Phoebe in Lauraceae. nih.gov The unique biosynthetic step—the addition of the oxalyl bridge—suggests the evolution of a specific and rare enzymatic capability in these otherwise unrelated genera. The presence of this compound and its close relatives can therefore be considered a powerful chemotaxonomic marker, helping to define and distinguish these particular species from others within their respective families. This restricted distribution points to a case of convergent evolution of a specialized metabolic pathway.

Synthetic Chemistry of Telisatin B

Evolution of Synthetic Strategies for Telisatin-Type Alkaloids

The telisatin-type aporphine (B1220529) alkaloids are a small subgroup of aporphine alkaloids characterized by the fusion of an oxalyl unit to the N-6 and C-7 positions of the aporphine core. mdpi.com To date, only a few members of this family have been discovered in nature, including Telisatin A, Telisatin B, lettowianthine, 11-methoxy-lettowianthine, and laurodionine. mdpi.com The intricate and highly functionalized structure of these molecules has made them attractive targets for synthetic chemists. nih.govcaltech.edu

Early strategies for the synthesis of the related Telisatin A involved photochemical cyclization. mdpi.com This method, while successful in forming the core structure, was hampered by limitations such as the need for very dilute solutions (0.001 M) to achieve a reasonable yield (60%), making it inconvenient and difficult to scale up. mdpi.com Another approach based on benzyne (B1209423) cycloaddition resulted in a low yield of only 10%. mdpi.com These initial challenges spurred the development of more efficient and practical synthetic routes. A significant advancement came with the application of radical-initiated cyclization, which proved to be a more robust method for constructing the C ring of the aporphine skeleton. mdpi.com This evolution towards radical-based methods represents a key strategic shift in the synthesis of Telisatin-type alkaloids, overcoming the drawbacks of earlier photochemical and cycloaddition approaches. mdpi.comresearchgate.net

Total Synthesis Approaches

The total synthesis of this compound has been successfully accomplished, primarily through the development of a key radical cyclization strategy. This approach provides a more efficient and convenient route compared to earlier methods used for analogous compounds. mdpi.com

A pivotal strategy in the total synthesis of this compound involves an intramolecular radical cyclization. mdpi.comnih.gov This method has proven effective for the formation of the characteristic tetracyclic core of the aporphine alkaloids. mdpi.com

The synthesis commences with appropriately substituted 1-(2-bromoarylmethyl)-3,4-dihydroisoquinolines as the key starting materials. mdpi.comnih.gov For the synthesis of this compound, the specific precursor used is 1-(2-bromo-3,4,5-trimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinoline. This precursor is prepared through a sequence involving a Bischler-Napieralski reaction to form the dihydroisoquinoline ring. mdpi.comacs.org

The general synthetic sequence is outlined below:

Amide Formation: Condensation of a phenethylamine (B48288) with a phenylacetyl chloride derivative. mdpi.com

Bischler-Napieralski Reaction: Cyclization of the resulting amide using a dehydrating agent like phosphorus oxychloride to yield the 3,4-dihydroisoquinoline (B110456) intermediate. mdpi.comacs.org

Acylation: The crucial step involves the reaction of the 1-(2-bromoarylmethyl)-3,4-dihydroisoquinoline with oxalyl chloride. mdpi.comnih.gov

The key bond-forming step to create the aporphine ring system is a radical cyclization. mdpi.comnih.gov This reaction is carried out on the 1-(2-bromophenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione intermediate. nih.gov The cyclization is initiated using tributyltin hydride (Bu₃SnH) as the radical mediator and 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) (ACCN) as the radical initiator in a solvent like dry toluene. mdpi.comnih.govacs.org The use of ACCN is preferred over the more common azobis(isobutyronitrile) (AIBN) in some cases. This combination efficiently generates a tin radical, which abstracts the bromine atom from the aromatic ring, leading to the formation of an aryl radical that subsequently cyclizes onto the enamine-like double bond of the pyrroloisoquinoline system to furnish the final tetracyclic structure of this compound. mdpi.comnih.govacs.org The synthesis of this compound from its precursor yielded 30% of the final product. mdpi.com

Table 1: Reagents for Radical Cyclization

| Reagent | Function |

|---|---|

| Tributyltin hydride (Bu₃SnH) | Radical mediator |

| Azobis(cyclohexanecarbonitrile) (ACCN) | Radical initiator |

The formation of the pyrrolo[2,1-a]isoquinoline-2,3-dione core is a critical step that sets the stage for the final radical cyclization. mdpi.comnih.gov This heterocyclic system is constructed by treating the starting 1-(2-bromoarylmethyl)-3,4-dihydroisoquinolines with oxalyl chloride in the presence of a base, such as triethylamine (B128534). mdpi.comnih.gov This reaction acylates the nitrogen and subsequently cyclizes to form the five-membered dione (B5365651) ring fused to the isoquinoline (B145761) core. nih.gov For the synthesis of this compound, the specific intermediate formed is 1-(2-bromo-3,4,5-trimethoxyphenyl)-5,6-dihydro-8,9-dimethoxypyrrolo[2,1-a]isoquinoline-2,3-dione. mdpi.com The development of efficient methods to synthesize the pyrrolo[2,1-a]isoquinoline (B1256269) scaffold is an active area of research, with techniques like 1,3-dipolar cycloadditions and photo-oxidative cycloadditions also being explored. acs.orgnih.gov

Table 2: Synthesis of Telisatin-Type Alkaloids via Radical Cyclization

| Precursor | Product | Yield |

|---|---|---|

| 1-(2-Bromophenyl)-5,6-dihydro-8,9-dimethoxypyrrolo[2,1-a]isoquinoline-2,3-dione | Telisatin A | 30-34% acs.org |

| 1-(2-Bromo-3,4,5-trimethoxyphenyl)-5,6-dihydro-8,9-dimethoxypyrrolo[2,1-a]isoquinoline-2,3-dione | This compound | 30% mdpi.com |

Prior to the development of the more efficient radical cyclization route, photochemical methods were employed for the synthesis of related aporphine alkaloids. mdpi.com Specifically, the synthesis of Telisatin A was achieved via photochemical cyclization of 1-(2-bromophenyl)-5,6-dihydro-8,9-dimethoxypyrrolo[2,1-a]isoquinoline-2,3-dione. mdpi.com This type of reaction typically involves the irradiation of a solution of the bromo-substituted precursor with ultraviolet light. acs.org The UV light induces homolytic cleavage of the carbon-bromine bond, generating an aryl radical which then cyclizes to form the desired product. acs.org While this method can be effective, it often requires highly dilute reaction conditions to prevent intermolecular side reactions and can suffer from scalability issues, which prompted the search for alternative, more practical synthetic strategies. mdpi.comresearchgate.net

Application of Tributyltin Hydride and Azobis(cyclohexanecarbonitrile) (ACCN)

Benzyne Cycloaddition Approaches

The application of benzyne cycloaddition chemistry has been explored as a potential route for constructing the aporphine core of this compound and related alkaloids. This strategy typically involves the generation of a highly reactive benzyne intermediate which then undergoes an intramolecular cycloaddition with a tethered nucleophile to form the characteristic biaryl linkage of the aporphine skeleton.

Development of Efficient and Scalable Synthetic Routes

In the quest for more practical synthetic pathways to this compound, significant efforts have been directed towards overcoming the limitations of early methods like photochemical cyclizations and benzyne cycloadditions. mdpi.com A notable advancement has been the development of a route centered on an intramolecular radical cyclization, which has been described as both easy and convenient. mdpi.com

This improved synthesis commences with the appropriate 1-(2-bromoarylmethyl)-3,4-dihydroisoquinoline precursor. mdpi.com This intermediate is treated with oxalyl chloride and triethylamine to generate a 1-(2-bromophenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione derivative. mdpi.commdpi.com The crucial step is the subsequent radical cyclization of this dione intermediate. This is achieved using tributyltin hydride (Bu₃SnH) as the radical mediator and 1,1ʹ-azobis(cyclohexanecarbonitrile) (ACCN) as the initiator in toluene. mdpi.comacs.org This key transformation forges the final ring of the tetracyclic core to yield this compound. mdpi.com A significant advantage of this method is the ability to isolate the pure alkaloid product directly from the crude reaction mixture by simple crystallization, which circumvents the need for tedious chromatographic purification. mdpi.com

Table 1: Comparison of Synthetic Routes to Telisatin-Type Alkaloids

| Synthetic Approach | Key Reagents | Reported Yield | Notes |

|---|---|---|---|

| Benzyne Cycloaddition | Benzyne precursor | 10% | Low yield is a significant limitation. mdpi.comvulcanchem.com |

| Photochemical Cyclization | UV light (dilute solution) | 60% | Inherent limitations in scalability and convenience. mdpi.com |

Challenges and Innovations in this compound Total Synthesis

The total synthesis of this compound is accompanied by several distinct challenges. A primary hurdle has been achieving an efficient construction of the core aporphine scaffold. Early synthetic strategies proved to be suboptimal; for instance, the photochemical cyclization approach required very high dilution (0.001 M) to achieve a reasonable yield, which inherently limits its practicality and scalability. mdpi.com Similarly, the benzyne cycloaddition route was plagued by very low yields, making it unsuitable for producing significant quantities of the natural product. mdpi.com

The principal innovation to overcome these challenges was the shift towards intramolecular radical cyclization. acs.org This approach, using a brominated precursor, provided a more reliable and convenient method for the crucial C-C bond formation to complete the tetracyclic system. mdpi.com This method successfully yielded this compound, alongside related alkaloids Telisatin A and Lettowianthine. mdpi.comacs.org Further innovation lies in the potential application of modern photocatalytic methods, which have been used for the synthesis of phenanthrene (B1679779) and other related scaffolds, suggesting a possible future direction for even milder and more efficient syntheses of the Telisatin core. nih.govresearchgate.netresearchgate.net

Synthesis of Precursor Scaffolds for this compound

The successful synthesis of this compound is critically dependent on the efficient preparation of key precursor scaffolds. The most vital intermediate is the 1-(2-bromoarylmethyl)-3,4-dihydroisoquinoline core. acs.org The synthesis of this scaffold is typically achieved through a Bischler-Napieralski reaction. acs.org

For the synthesis of this compound, the specific precursor required is 1-(2-Bromobenzyl)-3,4-dihydro-6,7-dimethoxyisoquinoline. mdpi.com The synthesis begins with the corresponding N-phenethylamide. This amide is subjected to cyclization using phosphorus oxychloride (POCl₃) in refluxing benzene. mdpi.com This reaction closes the isoquinoline ring, and after workup, provides the target dihydroisoquinoline precursor in good yield (75.8%). mdpi.com

Once the dihydroisoquinoline is obtained, it is converted into the second crucial precursor, a pyrrolo[2,1-a]isoquinoline-2,3-dione. This is accomplished by reacting the dihydroisoquinoline with oxalyl chloride in the presence of a base like triethylamine. mdpi.commdpi.com This dione derivative contains the necessary framework and the bromo-aromatic ring required for the final, decisive radical cyclization step. mdpi.com

Table 2: Synthesis of Key Precursor for this compound

| Step | Starting Material | Reagents & Conditions | Product | Yield |

|---|---|---|---|---|

| 1. Bischler-Napieralski Cyclization | N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-bromophenylacetamide | Phosphorus oxychloride (POCl₃), Benzene, Reflux | 1-(2-Bromobenzyl)-3,4-dihydro-6,7-dimethoxyisoquinoline | 75.8% mdpi.com |

Chemical Reactivity and Derivatization of Telisatin B

Intrinsic Reactivity of the Aporphine-Oxalyl Moiety

The core of Telisatin B's reactivity lies in its aporphine-oxalyl functional group, where the nitrogen atom at position N-6 and the carbon at C-7 are integrated into an oxalyl unit. mdpi.com This feature distinguishes it from many other aporphine (B1220529) alkaloids. mdpi.com The presence of this moiety influences the electronic and steric properties of the entire molecule.

The total synthesis of this compound has been achieved through a radical cyclization of a 1-(2-bromophenyl)-5,6-dihydro-8,9-dimethoxypyrrolo[2,1-a]isoquinoline-2,3-dione derivative. mdpi.comnih.gov This key step highlights the reactivity of the pyrrolo[2,1-a]isoquinoline-2,3-dione system, a precursor to the aporphine-oxalyl moiety. The reaction is carried out using tributyltin hydride and a radical initiator. mdpi.comnih.gov

Furthermore, the aporphine-oxalyl structure can undergo oxidative reactions. For instance, oxidation of the related Telisatin A with hydrogen peroxide in the presence of sodium hydroxide (B78521) yields the oxoaporphine lysicamine (B1675762). uodiyala.edu.iq A similar oxidation of this compound is expected to produce homomoschatoline. uodiyala.edu.iq This demonstrates the susceptibility of the aporphine core to oxidation, a common reactive pathway for this class of alkaloids. uodiyala.edu.iq

Potential for Synthetic Modifications and Analog Generation

The structure of this compound offers several avenues for synthetic modification to generate a diverse range of analogs. The aromatic rings of the aporphine nucleus are prime targets for electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The positions and nature of these substituents can significantly influence the molecule's biological activity.

The synthesis of this compound itself relies on the modification of a dihydroisoquinoline precursor. acs.org Treatment of 1-(2-bromoarylmethyl)-3,4-dihydroisoquinolines with oxalyl chloride and triethylamine (B128534) furnishes the key 1-(2-bromophenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione intermediate. mdpi.comnih.gov This reaction demonstrates the feasibility of introducing the oxalyl moiety onto a pre-existing isoquinoline (B145761) framework, a strategy that can be adapted to create analogs with different substitution patterns on the aromatic rings.

Moreover, the carbonyl groups within the oxalyl moiety present opportunities for nucleophilic attack. While challenging due to potential ring-opening, selective reduction or addition reactions could lead to novel derivatives with altered stereochemistry and electronic properties. The development of synthetic routes to various substituted pyrrolo[2,1-a]isoquinoline-2,3-diones opens the door to a wide array of this compound analogs. semanticscholar.org

Stereochemical Considerations in Derivatives

This compound is a chiral molecule, and any synthetic modification must consider the resulting stereochemistry. The aporphine core possesses a defined three-dimensional structure, and the introduction of new substituents can lead to the formation of diastereomers.

The stereochemistry of related aporphine alkaloids has been determined using X-ray crystallography. uodiyala.edu.iq For synthetic derivatives of this compound, controlling the stereochemical outcome of reactions is crucial. For example, in the synthesis of related aporphine alkaloids, diastereoselective reductive cyclization has been employed to control the stereochemistry at newly formed chiral centers. acs.org

When generating analogs, it is important to consider that different stereoisomers can exhibit distinct biological activities. Therefore, the development of stereoselective synthetic methods is a key aspect of structure-activity relationship studies for this compound derivatives.

Spectroscopic Analysis of Modified this compound Structures

The characterization of this compound and its derivatives relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is fundamental for elucidating the structure of these molecules. mdpi.com

The ¹H NMR spectrum of synthetic this compound shows characteristic signals for the aromatic protons and the methoxy (B1213986) groups. mdpi.com Similarly, the ¹³C NMR spectrum provides information about all the carbon atoms in the molecule, including the carbonyl carbons of the oxalyl moiety. mdpi.com High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds. mdpi.com

For modified this compound structures, a detailed comparison of their NMR and mass spectra with those of the parent compound is essential to confirm the successful incorporation of new functional groups and to determine their position on the aporphine scaffold. Ultraviolet (UV) spectroscopy can also provide information about the electronic transitions within the chromophoric aporphine system. mdpi.com

Preclinical Investigations of Biological Activities

In Vitro Cytotoxic Evaluations within Alkaloid Screening Platforms

Telisatin B belongs to a small subgroup of aporphine (B1220529) alkaloids characterized by the fusion of an oxalyl function at the N-6 and C-7 positions. scispace.com It was first isolated from the plant Telitoxicum peruvianum. thieme-connect.deresearchgate.net As part of broader screening efforts to identify novel cytotoxic agents from natural sources, this compound and its analogues have been assessed for their ability to inhibit the growth of various human cancer cell lines.

In one study, a series of telisatin-type aporphine alkaloids were evaluated for their cytotoxic activity against three human cancer cell lines: GSC-7901, K562, and SPCA-1. The results indicated that these compounds exhibited cytotoxic effects, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) ranging from 3.87 to 135.16 μM. scispace.com While the specific activity of this compound was not singled out in this abstract, the data suggests that compounds with this core structure possess potential as cytotoxic agents. scispace.com

Further research is necessary to fully characterize the cytotoxic profile of this compound against a wider panel of cancer cell lines and to determine its potency relative to other established chemotherapeutic agents.

Exploration of Biological Activities of Precursor Compounds (e.g., antiplatelet activity of 1-aryl-5,6-dihydropyrrolo[2,1-a]-isoquinoline-2,3-dione derivatives)

The total synthesis of this compound has been achieved through various chemical pathways. acs.orgmdpi.com One synthetic route involves the use of 1-aryl-5,6-dihydropyrrolo[2,1-a]-isoquinoline-2,3-dione derivatives as key precursors. mdpi.com Notably, this class of precursor compounds has been independently investigated for its own biological activities.

Research has reported that 1-aryl-5,6-dihydropyrrolo[2,1-a]-isoquinoline-2,3-dione derivatives exhibit antiplatelet activity. mdpi.com This finding is significant as it suggests that the core scaffold from which this compound is derived possesses inherent biological properties that could be explored further. The pyrrolo[2,1-a]isoquinoline (B1256269) scaffold is a common feature in a number of alkaloids that display a wide range of biological actions, including antitumor, antibacterial, antifungal, and antiviral activities. researchgate.net

The biological activity of these precursors, while distinct from the cytotoxic effects of this compound, highlights the potential for this chemical class to yield compounds with diverse pharmacological applications.

Mechanistic Hypotheses for Observed Biological Effects (based on structural motifs)

The precise molecular mechanism by which this compound exerts its cytotoxic effects has not been definitively elucidated. However, based on its structural features as an aporphine alkaloid, several mechanistic hypotheses can be proposed. Aporphine alkaloids are known to interact with various biological targets, and their planar aromatic structure allows for intercalation into DNA, potentially disrupting DNA replication and transcription and leading to cell death.

Furthermore, some aporphine alkaloids are known to inhibit topoisomerase enzymes, which are critical for managing DNA topology during cellular processes. By inhibiting these enzymes, aporphine alkaloids can induce DNA strand breaks and trigger apoptosis. The general structure of aporphine alkaloids, which includes a 4H-dibenzo[de,g]quinoline core, is believed to be derived biosynthetically from reticuline (B1680550) through intramolecular C-C coupling. acs.org This tetracyclic core is a key feature for their biological activity. acs.org

The analysis of chemical and biological data can provide insights into the mechanisms underlying the effects of chemical compounds. nih.gov For this compound, further studies, such as molecular docking and enzymatic assays, are required to confirm these mechanistic hypotheses and identify its specific molecular targets.

Structure-Activity Relationship (SAR) Studies of Aporphine Alkaloids (General Context, if relevant to this compound)

Structure-activity relationship (SAR) studies of the broader aporphine alkaloid class provide valuable context for understanding the potential determinants of this compound's biological activity. These studies aim to identify which parts of the molecule are crucial for its effects.

For instance, SAR studies on a series of aporphine alkaloids for antipoliovirus activity revealed that the substitution pattern on the isoquinoline (B145761) moiety is critical. nih.gov Specifically, a methoxyl group at the C-2 position of the tetrahydroisoquinoline ring was found to be important for inducing antipoliovirus activity. nih.gov While this study focused on antiviral effects, it underscores the importance of the type and position of substituents on the aporphine core in determining biological activity.

Molecular modeling of some aporphine derivatives has shown that the three-dimensional conformation, influenced by the substitution pattern, plays a key role in their biological effects. nih.gov In the context of this compound, its unique oxalyl function fused to the N-6 and C-7 positions represents a key structural feature that likely influences its cytotoxic profile. Further comparative studies with closely related aporphine alkaloids are needed to delineate the specific structural requirements for the cytotoxic activity of this compound and to guide the design of more potent analogues.

Future Directions in Telisatin B Research

Advanced Synthetic Methodologies for Enhanced Efficiency and Selectivity

While total syntheses of Telisatin B and related aporphine (B1220529) alkaloids have been accomplished, there remains a continuous quest for more efficient and selective synthetic routes. acs.orgnih.gov Early methods, such as those involving photochemical cyclization or benzyne (B1209423) cycloaddition, often suffered from limitations like low yields or the need for very dilute conditions, hindering their scalability. nih.govmdpi.com

Future synthetic strategies are expected to focus on the development of novel catalytic systems and reaction cascades that can construct the complex aporphine core with greater atom economy and stereocontrol. The application of modern synthetic methods, diverging from traditional biomimetic approaches, has already shown promise in providing more efficient pathways to complex tetrahydroisoquinoline (THIQ) alkaloids. acs.org Researchers are exploring innovative disconnections and late-stage functionalizations to streamline the synthesis of this compound and its analogs. For instance, strategies involving intramolecular radical cyclization have been employed and could be further optimized. acs.org The development of enantioselective methods is also a critical area of focus to access specific stereoisomers, which may exhibit distinct biological activities.

Comprehensive Investigation of Biological Targets and Pathways (Preclinical)

The biological activity of aporphine alkaloids as a class is vast, with reported effects including anticancer, antimicrobial, and antiparasitic activities. researchgate.net However, the specific biological targets and molecular pathways through which this compound exerts its effects are not yet fully elucidated.

Future preclinical research will need to employ a range of modern biological techniques to identify the direct molecular targets of this compound. This includes target identification methods such as affinity chromatography, activity-based protein profiling, and computational docking studies. Once potential targets are identified, subsequent studies will be necessary to validate these interactions and unravel the downstream signaling pathways that are modulated by this compound. Investigating its effect on various cell lines, including cancer cells, and in animal models of disease will be crucial to understanding its therapeutic potential.

Exploration of this compound as a Chemical Probe for Biological Systems

The distinct structure of this compound makes it an excellent candidate for development as a chemical probe. Chemical probes are small molecules used to study biological systems by selectively interacting with a specific protein or pathway.

To be utilized as a chemical probe, this compound could be functionalized with reporter tags, such as fluorescent dyes or biotin, to enable visualization and pull-down experiments. These modified versions of this compound would allow researchers to track its localization within cells and to identify its binding partners. The development of photoaffinity probes, which can be covalently cross-linked to their targets upon photoirradiation, would be particularly valuable for unequivocally identifying direct biological targets. Such tools would be instrumental in dissecting complex biological processes and validating new drug targets.

Potential for Derivatization to Optimize Pharmacological Profiles (Preclinical)

The natural product scaffold of this compound offers a rich platform for medicinal chemistry efforts aimed at optimizing its pharmacological properties. Derivatization, the process of structurally modifying a lead compound, can be used to enhance potency, selectivity, and pharmacokinetic properties.

Future preclinical studies will likely focus on systematic structure-activity relationship (SAR) investigations. This will involve the synthesis of a library of this compound analogs with modifications at various positions of the aporphine core. For example, altering the substitution pattern on the aromatic rings or modifying the N-acyl group could lead to compounds with improved biological activity or selectivity for a particular target. These derivatization efforts will be guided by computational modeling and the results of biological screening assays to rationally design new compounds with superior pharmacological profiles.

Role of this compound in the Development of New Natural Product-Derived Research Tools

Natural products have historically been a significant source of new research tools and therapeutic agents. This compound, as a member of the aporphine alkaloid family, can contribute to the development of a new generation of research tools derived from natural sources.

By serving as a template for the design of novel molecular probes and inhibitors, this compound can help to elucidate the function of previously uncharacterized proteins and pathways. The insights gained from studying the mechanism of action of this compound and its derivatives can also inform the development of new therapeutic strategies for various diseases. Furthermore, the unique chemical space occupied by this compound and other natural products provides a valuable starting point for the discovery of compounds with novel mechanisms of action, which is crucial for overcoming drug resistance and addressing unmet medical needs.

Q & A

Q. What are the standard spectroscopic methods for characterizing Telisatin B, and how should researchers interpret key spectral data?

this compound is characterized using UV-Vis spectroscopy (λmax 203 nm in MeOH), IR (νmax 2942, 2864, 1749 cm<sup>-1</sup>), <sup>1</sup>H-NMR (δ values for proton environments), <sup>13</sup>C-NMR (δ values for carbon frameworks), and HRMS (observed [M+H]<sup>+</sup> 364.1231 vs. calculated 364.1179). Researchers should cross-reference spectral data with published benchmarks to confirm structural integrity. For example, discrepancies in HRMS values may indicate impurities or isotopic variations, necessitating purification or recalibration .

Q. What experimental protocols are essential for synthesizing this compound, and how can yield optimization be approached?

this compound is synthesized via a multi-step organic reaction, crystallized from ethanol (30% yield, m.p. 218–219°C). Key steps include solvent selection (ethanol for crystallization), reaction temperature control, and purification via column chromatography. Yield optimization requires adjusting stoichiometry, solvent polarity, and reaction time. Replication mandates detailed procedural documentation, as outlined in synthetic chemistry guidelines (e.g., Beilstein Journal protocols) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between observed and theoretical HRMS values for this compound?

Discrepancies (e.g., observed 364.1231 vs. calculated 364.1179) may arise from instrumental error, isotopic abundance, or incomplete purification. Mitigation strategies include:

- Repeating measurements with internal standards (e.g., lock mass calibration).

- Using high-resolution instruments (e.g., ESI-TOF) and verifying purity via HPLC.

- Cross-checking with alternative methods like elemental analysis .

Q. What methodological considerations are critical when investigating this compound’s bioactivity in vitro?

- Assay Design : Use cell-based models (e.g., cancer cell lines) with dose-response curves (0.1–100 µM) and controls (vehicle and positive controls).

- Data Validation : Replicate experiments ≥3 times, calculate IC50 values, and assess cytotoxicity via MTT assays.

- Mechanistic Studies : Pair bioactivity data with omics approaches (e.g., proteomics) to identify molecular targets .

Q. How should contradictory NMR data be analyzed when synthesizing this compound derivatives?

Contradictions in <sup>1</sup>H-NMR signals (e.g., unexpected splitting or integration) may indicate stereochemical anomalies or solvent effects. Researchers should:

- Compare data with computed NMR spectra (DFT calculations).

- Test under varied conditions (e.g., deuterated solvents, temperature).

- Validate via 2D NMR techniques (COSY, HSQC) .

Q. What strategies ensure reproducibility in this compound synthesis across laboratories?

- Protocol Standardization : Detail solvent grades (e.g., HPLC-grade ethanol), reaction times, and equipment specifications.

- Inter-lab Validation : Share samples for independent spectral verification.

- Data Transparency : Publish full experimental details, including failed attempts, in supplementary materials .

Data Analysis & Interpretation

Q. How can researchers systematically evaluate conflicting literature on this compound’s physicochemical properties?

Apply the "who, what, where, when, why, how" framework:

- Who : Assess authors’ expertise and institutional credibility.

- What : Compare methodologies (e.g., HPLC vs. TLC for purity).

- Where : Prioritize journals with rigorous peer review (e.g., Beilstein J. Org. Chem.). Discrepancies in melting points or spectral data warrant replication studies .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioassays?

- Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves and calculate IC50.

- Report confidence intervals and p-values (ANOVA for multi-group comparisons).

- Include error bars representing SEM or SD from triplicate experiments .

Experimental Design & Optimization

Q. How can reaction conditions be optimized to improve this compound’s synthetic yield beyond 30%?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.